molecular formula C12H25BrOSi B14270599 [(1-Bromo-3-methyloct-1-en-3-yl)oxy](trimethyl)silane CAS No. 161718-32-7

[(1-Bromo-3-methyloct-1-en-3-yl)oxy](trimethyl)silane

Cat. No.: B14270599
CAS No.: 161718-32-7
M. Wt: 293.31 g/mol
InChI Key: FBQKSQAXBPPJRB-UHFFFAOYSA-N
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Description

(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is an organosilicon compound with the molecular formula C12H25BrOSi It contains a bromine atom, a silicon atom bonded to three methyl groups, and an octenyl group with a double bond and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane typically involves the reaction of 1-bromo-3-methyloct-1-en-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

1-Bromo-3-methyloct-1-en-3-ol+TrimethylchlorosilaneBase(1-Bromo-3-methyloct-1-en-3-yl)oxysilane+HCl\text{1-Bromo-3-methyloct-1-en-3-ol} + \text{Trimethylchlorosilane} \xrightarrow{\text{Base}} \text{(1-Bromo-3-methyloct-1-en-3-yl)oxysilane} + \text{HCl} 1-Bromo-3-methyloct-1-en-3-ol+TrimethylchlorosilaneBase​(1-Bromo-3-methyloct-1-en-3-yl)oxysilane+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-3-methyloct-1-en-3-yl)oxysilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The double bond in the octenyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding alkene.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted silanes with various functional groups.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkenes.

Scientific Research Applications

(1-Bromo-3-methyloct-1-en-3-yl)oxysilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and organosilicon compounds.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the octenyl group are key reactive sites. The silicon atom, bonded to three methyl groups, provides stability and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methyl-2-butene: Contains a bromine atom and a double bond but lacks the silicon atom and the octenyl group.

    1-Bromo-3,7-dimethyloctane: Contains a bromine atom and an octane chain but lacks the double bond and the silicon atom.

Uniqueness

(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is unique due to the presence of both a bromine atom and a silicon atom in its structure. This combination allows for diverse reactivity and applications in various fields. The double bond in the octenyl group further enhances its versatility in chemical reactions.

Properties

CAS No.

161718-32-7

Molecular Formula

C12H25BrOSi

Molecular Weight

293.31 g/mol

IUPAC Name

(1-bromo-3-methyloct-1-en-3-yl)oxy-trimethylsilane

InChI

InChI=1S/C12H25BrOSi/c1-6-7-8-9-12(2,10-11-13)14-15(3,4)5/h10-11H,6-9H2,1-5H3

InChI Key

FBQKSQAXBPPJRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C=CBr)O[Si](C)(C)C

Origin of Product

United States

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